N-benzyl-2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide
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Overview
Description
N~1~-BENZYL-2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a unique arrangement of pyrazole and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling through various condensation reactions. Common reagents used in these reactions include hydrazine derivatives, benzyl halides, and thioamides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, ensures the efficient production of the compound. Purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
N~1~-BENZYL-2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-BENZYL-2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Pyrazole derivatives: Commonly used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Pyridine derivatives: Widely studied for their pharmacological potential
Uniqueness
N~1~-BENZYL-2-{[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of pyrazole and pyridine rings, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C24H28N8OS |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
1-benzyl-3-[[6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carbonyl]amino]thiourea |
InChI |
InChI=1S/C24H28N8OS/c1-5-11-32-22-21(15(2)30-32)18(12-20(27-22)19-14-26-31(4)16(19)3)23(33)28-29-24(34)25-13-17-9-7-6-8-10-17/h6-10,12,14H,5,11,13H2,1-4H3,(H,28,33)(H2,25,29,34) |
InChI Key |
XXHVWWFMOFZLMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)NNC(=S)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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